molecular formula C9H10FIO2 B14013992 1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene

1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene

Cat. No.: B14013992
M. Wt: 296.08 g/mol
InChI Key: HBZNHBPPZULVEW-UHFFFAOYSA-N
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Description

1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene is an aromatic compound with the molecular formula C9H10FIO2 It features a benzene ring substituted with ethoxy, fluoro, iodo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-ethoxy-5-fluoro-2-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield compounds with different functional groups replacing the iodo group, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The fluoro and iodo groups can participate in halogen bonding, while the ethoxy and methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-5-fluoro-2-iodo-4-methoxybenzene
  • 2-Fluoro-1-iodo-4-methoxybenzene
  • 4-Fluoro-1-iodo-2-methoxybenzene

Uniqueness

1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (ethoxy and methoxy) and electron-withdrawing (fluoro and iodo) groups creates a unique electronic environment that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-ethoxy-5-fluoro-4-iodo-2-methoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-3-13-9-4-6(10)7(11)5-8(9)12-2/h4-5H,3H2,1-2H3

InChI Key

HBZNHBPPZULVEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1OC)I)F

Origin of Product

United States

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